2,6-Dibromo-4-chloro-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-chloro-3-methylphenol is a halogenated phenol derivative with the molecular formula C7H5Br2ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant. The compound appears as a white crystalline powder and is relatively stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenolic group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols and alcohols.
Scientific Research Applications
2,6-Dibromo-4-chloro-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.
Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 2,6-Dibromo-4-chloro-3-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure but lacks bromine atoms.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains additional methyl groups.
2,6-Dibromo-4-methylphenol: Similar structure but lacks chlorine atom.
Uniqueness
2,6-Dibromo-4-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens increases its efficacy as a disinfectant and preservative, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5Br2ClO |
---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
2,6-dibromo-4-chloro-3-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3 |
InChI Key |
AFDYEFBVFSAVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.